4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a furan ring, a piperidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfone, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce sulfides.
Scientific Research Applications
4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the isoxazole ring but shares the furan and piperidine rings.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the furan and piperidine rings.
Furan-2-ylmethyl sulfone: Contains the furan ring and sulfonyl group but lacks the piperidine and isoxazole rings.
Uniqueness
The uniqueness of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole lies in its combination of the furan, piperidine, and isoxazole rings, along with the sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.
Properties
IUPAC Name |
4-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-11-15(12(2)23-16-11)25(20,21)17-7-5-14(6-8-17)24(18,19)10-13-4-3-9-22-13/h3-4,9,14H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZJOWGSXVKPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.